Cas no 921060-99-3 (5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide)

5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide
- 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
- AKOS024625917
- F2071-0191
- 5-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
- 921060-99-3
- 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide
-
- インチ: 1S/C14H14FN5O2S2/c1-2-12-6-7-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-4-10(15)8-11/h3-8,16H,2,9H2,1H3
- InChIKey: RJLKDBBXPKMLLX-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(CC)S1)(NCC1=NN=NN1C1C=CC=C(C=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 367.05729522g/mol
- どういたいしつりょう: 367.05729522g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 126Ų
5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2071-0191-20μmol |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-25mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-5μmol |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-30mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-100mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-2mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-3mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-4mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-1mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2071-0191-5mg |
5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |
921060-99-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamideに関する追加情報
Research Brief on 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide (CAS: 921060-99-3)
Recent studies on 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide (CAS: 921060-99-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and tetrazole functional groups, has shown promising activity in targeting specific biological pathways, particularly in the context of inflammatory and oncological diseases. The following research brief synthesizes the latest findings, methodologies, and implications of studies involving this compound.
The primary focus of recent research has been on elucidating the molecular mechanisms by which 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide exerts its biological effects. In vitro and in vivo studies have demonstrated its efficacy as a selective inhibitor of key enzymes involved in inflammatory signaling pathways, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest potential applications in the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Structural-activity relationship (SAR) studies have further refined the understanding of this compound's pharmacophore. Modifications to the ethyl and fluorophenyl moieties have been explored to optimize binding affinity and metabolic stability. Computational modeling and X-ray crystallography have provided insights into the compound's interaction with target proteins, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its high specificity.
In addition to its anti-inflammatory properties, recent preclinical trials have investigated the compound's potential as an anticancer agent. Preliminary data indicate that it may induce apoptosis in certain cancer cell lines by modulating the activity of apoptosis-related proteins, such as Bcl-2 and caspase-3. However, further studies are required to validate these findings and assess the compound's safety profile in mammalian systems.
The synthesis and scalability of 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide have also been addressed in recent publications. Innovative synthetic routes have been proposed to improve yield and purity, with particular attention to the tetrazole ring formation and sulfonamide coupling steps. These advancements are critical for the compound's transition from laboratory-scale production to potential industrial applications.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, off-target effects, and long-term toxicity need to be thoroughly investigated. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these hurdles and advance the compound through the drug development pipeline.
In conclusion, 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide represents a compelling candidate for further research in chemical biology and drug discovery. Its dual potential as an anti-inflammatory and anticancer agent, coupled with recent synthetic and mechanistic insights, underscores the importance of continued investigation. Future studies should prioritize in vivo efficacy and safety assessments to determine its viability as a therapeutic agent.
921060-99-3 (5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide) 関連製品
- 167960-11-4(2-bromo-4-ethenyl-1-methylbenzene)
- 2227728-71-2(5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)
- 2680667-12-1(tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate)
- 1261574-91-7(2-Hydroxy-5-nitro-3-(2,4,5-trichlorophenyl)pyridine)
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 2185807-57-0(benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate)
- 129582-99-6(2-(3,4-dichlorobenzenesulfonamido)acetic acid)
- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)
- 2310125-37-0(N-(1-{3-cyclobutyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylpyridine-2-carboxamide)
- 6421-05-2(4H-1,2,4-Triazole-3,4-diamine hydrochloride)




